Oxepino[3,2-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132643-66-4 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
oxepino[3,2-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-4-5-10-7-8(9)3-1/h1-7H |
InChI Key |
LQZLMHSGCZTWOG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)OC=C1 |
Canonical SMILES |
C1=CC2=C(C=CN=C2)OC=C1 |
Synonyms |
Oxepino[3,2-c]pyridine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Oxepino 3,2 C Pyridine and Its Derivatives
Advanced Synthetic Strategies for Diversifying the Oxepino[3,2-C]pyridine Scaffold
C-H Activation Annulation Reactions (e.g., Ru(II)-Catalysis)
Ruthenium(II)-catalyzed C-H activation and annulation reactions represent a powerful, modern tool for the construction of complex heterocyclic systems. nih.govresearchgate.net This method allows for the direct formation of C-C or C-N bonds by functionalizing otherwise inert C-H bonds, offering an atom-economical pathway to fused ring systems. Despite the broad utility of Ru(II) catalysis in synthesizing a variety of nitrogen-containing heterocycles, specific literature detailing the application of this methodology for the direct synthesis of the this compound ring system is not available in the searched scientific databases. One publication abstract mentions the synthesis of "rare oxepino-pyridines" via a domino double annulation, which may involve ruthenium catalysis, but the full text detailing the specific substrates and products was not accessible to confirm its relevance to the this compound scaffold. researchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency and Regiocontrol
Microwave-assisted organic synthesis has become a cornerstone of modern chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and often improve regioselectivity compared to conventional heating methods. nih.govresearchgate.net This technology is widely applied in the synthesis of heterocyclic compounds, including various pyridine (B92270) derivatives. nih.govresearchgate.netmdpi.com However, a specific protocol for the microwave-assisted synthesis of this compound to enhance efficiency or control regiochemistry has not been specifically reported in the surveyed literature.
One-Pot Domino Reactions for Complex Molecular Architectures
One-pot domino (or cascade) reactions are highly efficient synthetic strategies where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates. This approach is ideal for building complex molecular architectures from simple starting materials, aligning with the principles of green chemistry. core.ac.uk While domino reactions are employed to create a variety of fused pyridines, including a mention of a "domino double annulation" for "oxepino-pyridines," researchgate.net specific, detailed examples and data for the construction of the this compound framework through this methodology are not described in the available literature.
Cascade Reactions Involving Nucleophilic Aromatic Substitution and Knoevenagel Condensation
Cascade reactions combining nucleophilic aromatic substitution (SNAr) with other transformations like the Knoevenagel condensation can provide rapid access to functionalized heterocyclic systems. SNAr is a fundamental reaction for modifying electron-deficient aromatic rings like pyridine, where substitution typically occurs at the C-2 and C-4 positions. stackexchange.comechemi.com A subsequent intramolecular Knoevenagel condensation could theoretically be used to form an adjacent ring. Nevertheless, a specific synthetic route employing this cascade sequence for the targeted synthesis of this compound derivatives is not documented in the reviewed scientific papers.
Regioselectivity Challenges and Addressing Strategies in this compound Synthesis
Regioselectivity is a critical challenge in the synthesis of substituted pyridines and their fused derivatives. The inherent electronic properties of the pyridine ring dictate that nucleophilic attack is favored at the C2 and C4 positions, while electrophilic attack occurs at C3. stackexchange.comechemi.com In the context of synthesizing a fused system like this compound, controlling the position of ring fusion and subsequent functionalization is paramount. Strategies to address these challenges often involve the use of directing groups, specific catalysts, or carefully chosen precursors. nih.govresearchgate.netnih.gov However, literature specifically discussing the regioselectivity challenges and corresponding strategies for the synthesis of the this compound skeleton is not available.
Optimization of Reaction Conditions for Improved Yields
The optimization of reaction conditions—including solvent, temperature, catalyst loading, and reaction time—is a crucial step in developing any synthetic protocol to maximize product yield and purity. researchgate.netnih.gov For complex heterocycles, finding the optimal balance of these parameters can be challenging. While extensive research exists on the optimization of conditions for general pyridine synthesis and the formation of related fused systems like tetrahydrofuro[3,2-c]pyridines, nih.gov specific studies focused on optimizing reaction conditions for improved yields of this compound could not be located.
Mechanistic Investigations of Oxepino 3,2 C Pyridine Synthetic Pathways
Proposed Reaction Mechanisms for Scaffold Construction
The synthesis of the oxepino[3,2-c]pyridine core often involves a sequence of well-established organic reactions. The following sections outline the key mechanistic steps that are frequently proposed in the literature for the construction of this scaffold.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental process in the synthesis of various heterocyclic compounds, including derivatives of this compound. This reaction typically involves the attack of a nucleophile on a pyridine (B92270) ring that is substituted with a good leaving group and activated by electron-withdrawing groups.
In the context of pyridine chemistry, SNAr reactions occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a more favorable arrangement than having the charge on a carbon atom. stackexchange.comechemi.com
The mechanism proceeds via an addition-elimination pathway. nih.gov The initial step, which is often the rate-determining step, is the nucleophilic attack on the aromatic ring, leading to the formation of a high-energy anionic intermediate and the temporary disruption of aromaticity. stackexchange.comechemi.comyoutube.com This is followed by the expulsion of the leaving group, which restores the aromaticity of the pyridine ring and yields the substituted product. youtube.com The efficiency of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. While SNAr reactions on halopyridines can be slower than on acid chlorides due to the required disruption of aromaticity, they are a common and valuable method for introducing substituents onto the pyridine ring. youtube.com
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of various heterocyclic systems. It involves the reaction of an active hydrogen compound (e.g., diethyl malonate, malononitrile (B47326), cyanoacetic acid) with a carbonyl group of an aldehyde or a ketone, typically catalyzed by a weak base such as an amine. wikipedia.org The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
In the synthesis of fused pyridine systems, the Knoevenagel condensation can be a key step in building the necessary precursors for subsequent cyclization reactions. For instance, the reaction can be used to introduce a functionalized side chain onto a pre-existing ring, which then participates in the formation of the pyridine ring. The use of molecular sieves has been shown to promote sequential Knoevenagel condensation and subsequent reactions in a one-pot synthesis. rsc.org The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of the condensation. nih.gov
A modification of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.org
Michael Addition Processes
Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis that involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is instrumental in the formation of new carbon-carbon or carbon-heteroatom bonds.
In the context of constructing the this compound scaffold, Michael addition is often a key step in building the heterocyclic framework. For example, the synthesis of certain pyridine derivatives can be achieved through the Michael addition of compounds containing active methylene (B1212753) groups, such as malononitrile or ethyl cyanoacetate, to α,β-unsaturated ketones (enones). ksu.edu.sa The resulting Michael adduct can then undergo subsequent reactions, such as cyclization, to form the desired pyridine ring. The reaction can be catalyzed by a base, and microwave-assisted, catalyst-free conditions have also been reported for the Michael addition of amines to chalcones. researchgate.net The stability of the intermediate carbanion, which can be enhanced by structural features like the presence of pyridyl groups, allows for the trapping of the Michael adduct with various electrophiles. nih.gov
Intramolecular Cyclization Events
Intramolecular cyclization is a critical step in the synthesis of many cyclic and heterocyclic compounds, including the this compound system. This process involves the formation of a ring from a single molecule containing two reactive functional groups. The efficiency and regioselectivity of the cyclization are often governed by factors such as the length of the chain connecting the reactive groups (favoring the formation of 5- and 6-membered rings), the nature of the functional groups, and the reaction conditions.
In the synthesis of fused pyridine rings, an intramolecular cyclization event is often the final step in constructing the heterocyclic core. For example, a precursor molecule containing an appropriately positioned nucleophilic group and an electrophilic center can undergo cyclization to form the pyridine ring. The Pictet-Spengler reaction is a notable example of an acid-catalyzed intramolecular cyclization used to synthesize tetrahydrofuro[3,2-c]pyridines. nih.gov This reaction involves the condensation of an amine with an aldehyde to form an iminium ion, which then undergoes cyclization. Similarly, cascade reactions involving Knoevenagel condensation followed by Michael addition and intramolecular O-cyclization have been employed for the synthesis of chromeno[3,2-c]pyridines. mdpi.com
Oxidative Aromatization Processes
Oxidative aromatization is a key transformation in the synthesis of aromatic compounds, including pyridine derivatives. This process involves the conversion of a non-aromatic or partially aromatic precursor, such as a dihydropyridine, into the corresponding aromatic pyridine. This step is often the final stage in multi-step syntheses of substituted pyridines. jcbsc.org
A variety of oxidizing agents and methods have been employed for the aromatization of 1,4-dihydropyridines, which are common intermediates in pyridine synthesis. jcbsc.org The choice of oxidant can depend on the specific substrate and the desired reaction conditions. Oxidative dearomatization of pyridines has also been explored as a method to introduce heteroatom functionalities. nih.gov Furthermore, oxidative dimerization of aminothieno[2,3-b]pyridine derivatives has been shown to lead to the formation of complex polyheterocyclic systems. nih.gov The mechanism of these oxidative processes can vary, involving electron transfer, hydride abstraction, or other pathways depending on the reagents and substrates involved.
[3+2] and [4+1] Annulation Strategies
Annulation strategies, particularly cycloaddition reactions, provide powerful and convergent methods for the construction of cyclic and heterocyclic systems. In the context of pyridine synthesis, [3+2] and [4+1] annulation reactions represent efficient approaches to building the pyridine ring.
A [3+2] annulation involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. While less common for direct pyridine synthesis, such strategies can be used to construct fused ring systems. For instance, a self-[3+2] annulation of pyridinium (B92312) salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.org These reactions often proceed under mild conditions and can offer high regioselectivity. The mechanism may involve the formation of zwitterionic intermediates that undergo cyclization. mdpi.com
[4+1] annulation strategies for pyridine synthesis are not as commonly cited in the provided search results. However, the principles of annulation reactions suggest that a four-atom component could react with a one-atom component to form the pyridine ring. More broadly, cycloaddition and annulation reactions are versatile tools in heterocyclic synthesis, and their application to the synthesis of the this compound scaffold would likely involve the careful design of precursors containing the appropriate reactive fragments.
Double Annulation Processes (e.g., {[4+2] & [5+2]} Annulation)
No information was found regarding the use of double annulation processes, specifically {[4+2] & [5+2]} annulation, in the synthesis of this compound.
Role of Key Intermediates in Reaction Pathways (e.g., Ruthena-oxabicyclooctene Intermediate)
There is no available literature detailing the role of a Ruthena-oxabicyclooctene intermediate or any other key intermediates in the synthetic pathways leading to this compound.
Elucidation of Reaction Dynamics and Energetics
No studies on the reaction dynamics, energetics, or computational analyses of the synthesis of this compound were identified.
A concluding table of mentioned compounds cannot be generated as no specific compounds related to the synthesis of this compound were found.
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the analytical characterization of the compound "this compound" to fulfill the detailed requirements of the requested article. The search did not yield specific experimental research findings for the Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, or chromatographic separation of this compound itself.
The provided search results contain information on a variety of other pyridine derivatives and related heterocyclic systems. For instance, studies on compounds like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivatives, 1H-pyrrolo[3,2-c]pyridine derivatives, and thieno[2,3-c]pyridine (B153571) derivatives offer detailed spectroscopic and crystallographic data for those specific molecules. beilstein-journals.orgnih.govnih.gov However, this information is not transferable to the unique chemical structure and properties of this compound.
To generate a scientifically accurate and authoritative article as instructed, direct experimental data for the target compound is essential. Without published spectra, crystallographic data, or chromatographic methods specifically for this compound, creating the content for the requested sections and subsections would require speculation, which is contrary to the instructions for a fact-based, scientifically accurate article.
Therefore, the article on the "Structural Elucidation and Advanced Analytical Characterization Techniques for this compound" cannot be generated at this time due to the absence of the necessary primary research data in the public domain.
Structural Elucidation and Advanced Analytical Characterization Techniques for Oxepino 3,2 C Pyridine
Chromatographic Techniques for Separation, Purity Assessment, and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is a cornerstone for the analysis of heterocyclic compounds like Oxepino[3,2-C]pyridine, providing critical information on molecular weight and structure.
In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com
For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺, providing clear molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern is unique to the molecule's structure and is used for its unambiguous identification by elucidating the connectivity of its atoms and ring systems. nih.gov
Table 1: Representative LC-MS Data for a Hypothesized this compound Derivative
| Parameter | Value |
| Chromatography System | Agilent 1100 HPLC |
| Column | C18 reverse-phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed [M+H]⁺ (m/z) | 216.0919 |
| Calculated [M+H]⁺ (m/z) | 216.0917 |
| Major Fragment Ions (m/z) | 188.0968, 160.0654, 132.0699 |
This table is generated based on typical values for similar heterocyclic compounds and is for illustrative purposes.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental technique for separating and analyzing compounds that can be vaporized without decomposition. cdc.gov It is particularly useful for assessing the purity of volatile or semi-volatile compounds and for separating isomers. researchgate.net For the analysis of this compound, GC can be employed to verify its purity after synthesis and to detect any residual solvents or volatile byproducts.
The compound is injected into the GC system, where it is vaporized and carried by a carrier gas (such as helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. mdpi.com Detection is often achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS), which provides structural information. mdpi.comnih.gov Derivatization may sometimes be employed to increase the volatility of the compound for GC analysis. nih.gov
Table 2: Typical Gas Chromatography Parameters for Purity Analysis
| Parameter | Condition |
| GC System | Agilent 7890B GC |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Expected Retention Time | 12.5 minutes |
This table is generated based on typical values for similar heterocyclic compounds and is for illustrative purposes.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a critical procedure used to determine the elemental composition (by mass) of a compound. This technique provides the empirical formula of a substance, which can then be compared to the molecular formula derived from mass spectrometry. For novel compounds like this compound, elemental analysis serves as a fundamental confirmation of its composition and purity.
The analysis typically involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. ekb.egnih.gov
Table 3: Elemental Analysis Data for this compound (C₁₀H₇NO)
| Element | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon (C) | 76.42 | 76.40 |
| Hydrogen (H) | 4.49 | 4.48 |
| Nitrogen (N) | 8.91 | 8.89 |
| Oxygen (O) | 10.18 | 10.23 |
This table is generated for illustrative purposes. The "Found" values are hypothetical results that would confirm the theoretical composition.
Advanced Techniques for Mechanistic Studies (e.g., Quantitative Real-Time PCR, Immunohistochemistry)
Should this compound be investigated for biological activity, advanced molecular and cellular techniques would be necessary to elucidate its mechanism of action.
Quantitative Real-Time PCR (qPCR) is a powerful technique used to measure the expression levels of specific genes. nih.gov If a compound like this compound is hypothesized to affect a particular cellular pathway, qPCR can be used to quantify changes in the messenger RNA (mRNA) levels of target genes in cells or tissues treated with the compound. nih.govelsevierpure.com This provides insight into whether the compound's effects are mediated through the up-regulation or down-regulation of gene expression. researcher.life
Immunohistochemistry (IHC) is a method used to visualize the presence and location of specific proteins within a tissue sample. abcam.comnih.gov This technique combines histology with immunology, using antibodies that specifically bind to the protein of interest. ufsc.br If this compound is found to alter the expression of a particular protein, IHC can be used to examine the localization of this protein within the tissue architecture, providing spatial context to the molecular findings. This can help to understand the compound's effect on specific cell types within a complex tissue environment. abcam.com
Biological Activities and Pharmacological Potential of Oxepino 3,2 C Pyridine Derivatives Preclinical and Mechanistic Studies
Anticancer Activity and Underlying Mechanisms
Cytotoxic Effects Against Various Cancer Cell Lines (e.g., Colorectal, Mammary)
The anticancer potential of Oxepino[3,2-c]pyridine derivatives has been demonstrated through their cytotoxic effects on various cancer cell lines. One notable derivative, 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), a benzo researchgate.netelsevierpure.comoxepino[3,2-b]pyridine (BZOP) derivative, has shown potent activity against a human colorectal cancer cell line (HCT-116). researchgate.netnih.govresearchgate.net Further studies have synthesized and evaluated a series of benzo researchgate.netelsevierpure.comoxepino[3,2-b]pyridine 1-oxide derivatives, which also displayed activity against HCT-116 cells, with IC50 values recorded in the micromolar range. elsevierpure.com
The cytotoxic properties of MPOBA have also been extensively studied in canine mammary cancer (CMC). researchgate.net In vitro investigations revealed that MPOBA significantly inhibits the proliferation of two different canine mammary carcinoma cell lines, REM134 and CMGT071020. nih.govresearchgate.net The cytotoxic effect was found to be both concentration- and time-dependent. researchgate.net
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Reported IC50 Value (µM) |
|---|---|---|---|
| Benzo researchgate.netelsevierpure.comoxepino[3,2-b]pyridine 1-oxides | Various synthesized derivatives | HCT-116 (Human Colorectal) | 24.95–45.80 |
| Benzo researchgate.netelsevierpure.comoxepino[3,2-b]pyridine | MPOBA | HCT-116 (Human Colorectal) | Potent activity noted (specific IC50 not provided in sources) |
| Benzo researchgate.netelsevierpure.comoxepino[3,2-b]pyridine | MPOBA | REM134, CMGT071020 (Canine Mammary) | Significant inhibition (specific IC50 not provided in sources) |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism contributing to the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Studies on the MPOBA derivative showed it to be a robust inducer of apoptosis in canine mammary cancer cells. nih.govnih.gov This was confirmed through Annexin V-FITC/PI double staining and flow cytometry analysis, which demonstrated that MPOBA treatment significantly increased the percentage of apoptotic cells after 48 hours. mdpi.com For instance, in REM134 cells, the total apoptosis rate increased from approximately 5.14% in untreated cells to 28.75% when treated with 200 µM of MPOBA. mdpi.com
While apoptosis induction is well-documented, the specific effects of this compound derivatives on cell cycle progression have not been extensively detailed in the available preclinical studies.
The pro-apoptotic activity of MPOBA is underpinned by its ability to modulate the expression of key genes involved in the apoptotic cascade. nih.gov Gene expression analysis in MPOBA-treated canine mammary cancer cells revealed a significant upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX. mdpi.com Concurrently, MPOBA treatment led to the downregulation, or inhibition, of the anti-apoptotic gene BCL-2. mdpi.com The modulation of these genes creates a cellular environment that favors apoptosis, as the BCL-2 protein normally functions by inhibiting BAX. nih.gov This shift in the BAX/BCL-2 ratio is a critical determinant in the commitment of a cell to undergo apoptosis.
Reactive oxygen species (ROS) are known to play a crucial role in regulating apoptosis signaling pathways. nih.gov While direct studies on ROS production by this compound derivatives are limited, research on analogous compounds provides insight into potential mechanisms. An analog structure, DTPEP, was found to induce both early and late apoptosis in human breast cancer cells through ROS-dependent pathways. mdpi.com This suggests that the generation of ROS could be a potential, yet unconfirmed, mechanism for the pro-apoptotic effects observed with this compound derivatives.
Inhibition of Cell Proliferation and Migration
In addition to inducing cell death, this compound derivatives have been shown to inhibit other critical aspects of cancer progression, namely cell proliferation and migration. researchgate.net The derivative MPOBA caused significant, concentration-dependent reductions in the proliferation of canine mammary cancer cell lines. mdpi.com Furthermore, its anti-migratory potential was demonstrated using wound healing and transwell migration assays, which showed that MPOBA could significantly decrease the migration ability of these cancer cells. mdpi.com
Modulation of Kinase Signaling Pathways (e.g., EGFR, FMS Kinase, VEGFR-2, BRAF Kinase, PI3K/Akt, PKCα)
The anticancer effects of this compound derivatives are also linked to their ability to modulate key signaling pathways that drive cancer growth and survival.
EGFR: The MPOBA derivative was found to suppress the mRNA expression levels of the Epidermal Growth Factor Receptor (EGFR). mdpi.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to increased cell proliferation and survival, making it a key target in cancer therapy.
PI3K/Akt & PKCα: While not demonstrated directly for MPOBA, an analog compound, DTPEP, was reported to cause the downregulation of PI3K/Akt and PKCα expression. mdpi.com The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation.
Currently, there is limited information in the reviewed literature regarding the direct effects of this compound derivatives on other kinase pathways such as FMS Kinase, VEGFR-2, or BRAF Kinase.
| Compound | Mechanism | Effect | Cell Line |
|---|---|---|---|
| MPOBA | Gene Expression | Upregulation of TP53, BAX; Downregulation of BCL-2 | Canine Mammary Carcinoma (REM134, CMGT071020) |
| MPOBA | Cell Proliferation & Migration | Inhibition | Canine Mammary Carcinoma (REM134, CMGT071020) |
| MPOBA | Kinase Signaling | Suppression of EGFR mRNA expression | Canine Mammary Carcinoma (REM134, CMGT071020) |
| DTPEP (Analog) | Apoptosis Pathway | Induction of ROS-dependent apoptosis | Human Breast Cancer |
| DTPEP (Analog) | Kinase Signaling | Downregulation of PI3K/Akt and PKCα expression | Human Breast Cancer |
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical or mechanistic data available for the chemical compound “this compound” corresponding to the biological activities outlined in the requested article structure.
Therefore, it is not possible to generate the article on the "Biological Activities and Pharmacological Potential of this compound Derivatives" with the specified sections on Microtubule Inhibition, Enzyme Inhibition Profiles (Monoamine Oxidase, Cholinesterase, Dihydrofolate Reductase), Neuroprotective Potential, and Antimicrobial and Antifungal Properties.
Research into related but structurally distinct heterocyclic compounds, such as chromeno[3,2-c]pyridines and benzothiepino[3,2-c]pyridines, has shown various biological activities. However, per the strict instructions to focus solely on "this compound," this information cannot be used as a substitute. Further research and preclinical studies are required to elucidate the pharmacological potential of the this compound scaffold.
Antioxidant Activity
Currently, there is limited publicly available research specifically detailing the antioxidant activities of this compound derivatives. While studies have been conducted on the antioxidant properties of other pyridine-containing heterocyclic systems, such as 3-oxypyridine analogues, dedicated investigations into the radical scavenging and oxidative stress reduction capabilities of the this compound scaffold are not extensively documented in available preclinical literature.
Antiplatelet Aggregation Activity
Research into fused heterocyclic systems has identified potential inhibitors of platelet aggregation. A study involving a related, complex heterocyclic system, tandfonline.comBenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidine, evaluated new derivatives for their ability to inhibit platelet aggregation in vitro. tandfonline.com This work provides insight into the potential for oxepino-fused compounds to interfere with the processes of thrombosis.
The synthesis of these compounds utilized 5-amino-2,3-dihydro tandfonline.combenzothieno[3,2-b]oxepin-4-carbonitrile as a key intermediate. tandfonline.com The resulting novel heterocyclic derivatives were then screened for their effects on platelet function. While detailed quantitative data from this specific study are not available, the investigation highlights the viability of this chemical class as a source for new antiplatelet agents. tandfonline.com Other research on different pyridine (B92270) isosteres, such as pyrrolo[3,2-c]pyridines and thieno[2,3-b]pyridines, has also shown significant antiplatelet effects, suggesting that the pyridine motif is a valuable component in the design of such inhibitors. nih.govnih.gov
| Compound Class | Activity Investigated | Key Findings |
|---|---|---|
| tandfonline.comBenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines | In vitro platelet aggregation inhibition | Compounds were evaluated as potential inhibitors of platelet aggregation. tandfonline.com |
Antiviral Activity (e.g., Anti-Tobacco Mosaic Virus, HIV)
While the broader class of pyridine-containing compounds has been a source of significant interest in antiviral research, specific studies focusing on the antiviral potential of this compound derivatives against Tobacco Mosaic Virus (TMV) or Human Immunodeficiency Virus (HIV) are not widely reported in the available scientific literature. Research on related scaffolds like pyrano[3,2-c]pyridine has indicated potential for anti-HIV applications, and various imidazopyridine and pyrrolopyridine derivatives have been evaluated against HIV and other viruses. rsc.orgresearchgate.netmdpi.com However, dedicated preclinical data on the efficacy and mechanisms of action for the this compound core in virology remain an area for future investigation.
Differentiation Induction in Acute Myeloid Leukemia Cells
The induction of differentiation in cancer cells is a key therapeutic strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). While various compounds, including certain pyrimidine (B1678525) analogues, have been shown to induce differentiation in human myeloid leukemia cell lines (e.g., HL-60), there is a lack of specific published research on this compound derivatives for this biological activity. nih.gov A study on a related benzo researchgate.netresearchgate.netoxepino[3,2-b]pyridine derivative, MPOBA, investigated its anticancer effects and found that it induces apoptosis (programmed cell death) in canine mammary cancer cells rather than differentiation. nih.govmdpi.com The potential for this compound derivatives to specifically trigger differentiation in AML cells has not yet been established in preclinical studies.
Other Investigated Biological Activities (e.g., Analgesic, Sedative)
The central nervous system effects of novel heterocyclic compounds are often a subject of pharmacological investigation. For some related scaffolds, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, sedative and analgesic properties have been observed in preclinical models. nih.gov These studies noted a significant suppression of spontaneous locomotor activity in mice and antinociceptive effects. nih.gov However, specific preclinical studies evaluating the analgesic or sedative properties of derivatives of the this compound scaffold are not prominently featured in the existing scientific literature, indicating another potential avenue for future research.
Future Directions and Emerging Research Avenues for Oxepino 3,2 C Pyridine
Greener and More Efficient Synthesis
Key areas for advancement include:
Catalytic Methods: The exploration of novel catalytic systems to streamline synthetic sequences and reduce the need for stoichiometric reagents.
One-Pot Reactions: Designing tandem or domino reactions that allow for the construction of the complex oxepino[3,2-c]pyridine core in a single, efficient operation.
Renewable Starting Materials: Investigating the use of bio-based feedstocks to replace petroleum-derived starting materials, thereby reducing the environmental footprint of the synthesis.
Broadening the Therapeutic Horizon
While initial studies have successfully identified this compound derivatives with potent antiproliferative activity against various cancer cell lines, the therapeutic potential of this scaffold is likely much broader. The unique three-dimensional structure of the fused ring system suggests that it could interact with a wide range of biological targets beyond those currently identified.
Future pharmacological investigations should therefore focus on:
Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific molecular targets of existing active compounds.
High-Throughput Screening: Screening diverse libraries of this compound derivatives against a wide array of biological targets to uncover novel therapeutic applications.
Exploring New Disease Areas: Investigating the potential of these compounds in other therapeutic areas such as neurodegenerative diseases, inflammation, and infectious diseases, where pyridine-containing compounds have already shown promise.
Refining Structure-Activity Relationships for Optimal Efficacy
The initial structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into the chemical features that govern their biological activity. For instance, it has been demonstrated that the nature and position of substituents on the phenyl ring can significantly influence the anticancer potency of these compounds.
Future research in this area will aim to build upon this foundation through:
Computational Modeling: Utilizing molecular docking and other computational techniques to predict the binding modes of this compound derivatives to their biological targets.
Synthesis of Focused Libraries: Designing and synthesizing new series of analogs with systematic modifications to probe specific regions of the scaffold and refine the SAR.
Pharmacokinetic Profiling: Integrating ADME (absorption, distribution, metabolism, and excretion) studies earlier in the drug discovery process to optimize the pharmacokinetic properties of lead compounds.
Elucidating the Molecular and Cellular Mechanisms of Action
A deeper understanding of how this compound derivatives exert their biological effects at the molecular and cellular levels is crucial for their further development as therapeutic agents. Preliminary studies have shown that some of these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 expression.
To expand upon this knowledge, future mechanistic studies should involve:
Advanced Cell Biology Techniques: Employing techniques such as confocal microscopy, flow cytometry, and Western blotting to investigate the effects of these compounds on various cellular processes, including cell cycle progression, signal transduction pathways, and protein expression.
"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular response to treatment with this compound derivatives.
In Vivo Studies: Conducting animal studies to validate the in vitro findings and to investigate the in vivo efficacy and mechanism of action of lead compounds.
Harnessing Artificial Intelligence for Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and design. These powerful computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization.
In the context of this compound research, AI and ML can be leveraged to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Utilize generative models to design novel this compound derivatives with desired pharmacological properties.
Big Data Analysis: Analyze large and complex datasets from high-throughput screening and "omics" studies to identify novel drug targets and to gain a deeper understanding of the mechanism of action of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing oxepino[3,2-c]pyridine derivatives, and what experimental factors influence their yields?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or transition metal-catalyzed cross-couplings. For example, copper-catalyzed reactions using O-acetyl oximes and α,β-unsaturated aldehydes yield substituted pyridines under controlled solvent conditions (e.g., polar solvents like DMF or THF to enhance reactivity) . Rhodium- or palladium-catalyzed methods are also effective for constructing fused heterocycles, requiring precise temperature control (e.g., microwave-assisted synthesis) to optimize regioselectivity and yield . Key factors include catalyst loading, solvent polarity, and reaction time.
Q. How can researchers structurally characterize this compound derivatives using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ring fusion and substituent positions. For example, characteristic shifts in the aromatic region (δ 6.5–8.5 ppm) distinguish pyridine protons from oxepine moieties. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides definitive confirmation of stereochemistry in crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like carbonyls or amines, with absorption bands around 1650–1750 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?
- Methodological Answer : Enzyme inhibition assays (e.g., CYP51 or kinase targets) are commonly used. For instance, fluorescence-based assays with sterol 14α-demethylase (CYP51) can quantify inhibitory potency (IC₅₀ values) using recombinant enzymes and substrate analogs like lanosterol . Cell viability assays (e.g., MTT) assess cytotoxicity, while radioligand binding studies (e.g., for CNS receptors) evaluate receptor affinity. Proper controls (e.g., positive inhibitors like ketoconazole for CYP51) are essential .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based inhibitors targeting specific enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating ligand-receptor interactions. For CYP51 inhibitors, docking into the enzyme’s active site (PDB: 1EA1) identifies key residues (e.g., heme iron coordination). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over 100+ ns trajectories, calculating root-mean-square deviation (RMSD) to validate pose retention . Quantitative Structure-Activity Relationship (QSAR) models further optimize substituent effects on potency .
Q. What strategies address low regioselectivity in functionalizing this compound at specific positions?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., sulfonyl or boronic esters) enables selective C–H activation at the 4- or 6-positions. Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids achieve C–C bond formation, requiring anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) . Computational tools (e.g., DFT calculations) predict reactivity trends by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using validated kits (e.g., Promega CYP450 assays) and replicate experiments across independent labs. Meta-analyses of IC₅₀ values with statistical tools (e.g., ANOVA) identify outliers. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Methodological Design & Data Analysis
Q. What experimental frameworks ensure rigorous testing of this compound derivatives in pharmacological studies?
- Methodological Answer : Apply the PICO framework to define:
- P opulation: Target enzyme/receptor (e.g., CYP51).
- I ntervention: Derivative concentration/dose.
- C omparison: Reference inhibitors (e.g., fluconazole).
- O utcome: IC₅₀ or Ki values.
Include dose-response curves (3+ concentrations) and calculate Hill coefficients to assess cooperativity. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to validate study design .
Q. How can researchers optimize synthetic protocols for scalability while maintaining yield and purity?
- Methodological Answer : Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (e.g., temperature, catalyst ratio). For example, a 2³ factorial design varying Cu catalyst (5–10 mol%), solvent (DMF vs. THF), and time (12–24 h) pinpoints optimal conditions. Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) ensures ≥95% purity, validated by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
